1-Benzoylpiperazine hydrochloride

Catalog No.
S685156
CAS No.
56227-55-5
M.F
C11H15ClN2O
M. Wt
226.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzoylpiperazine hydrochloride

CAS Number

56227-55-5

Product Name

1-Benzoylpiperazine hydrochloride

IUPAC Name

phenyl(piperazin-1-yl)methanone;hydrochloride

Molecular Formula

C11H15ClN2O

Molecular Weight

226.7 g/mol

InChI

InChI=1S/C11H14N2O.ClH/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13;/h1-5,12H,6-9H2;1H

InChI Key

KSVFXAZDBKITEF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl

The exact mass of the compound 1-Benzoylpiperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzoylpiperazine hydrochloride (CAS 56227-55-5) is a stable, mono-protected piperazine building block utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Formulated as a hydrochloride salt, this compound offers a strictly controlled secondary amine site for targeted nucleophilic substitution, acylation, or cross-coupling. Its primary industrial value lies in its ability to bypass the regioselectivity challenges inherent to unprotected piperazine, providing a reliable, high-purity precursor for complex active pharmaceutical ingredient (API) synthesis and medicinal chemistry libraries .

Research Fit

Versatile piperazine building block with protected amine handle for derivatization
Reported low serotonergic affinity supports use as negative control scaffold
Research-grade purity suitable for synthetic chemistry and library generation

Substituting 1-benzoylpiperazine hydrochloride with its free base counterpart (CAS 10065-92-6) or unprotected piperazine introduces severe process liabilities. The free base is typically a viscous oil or low-melting solid that complicates precise gravimetric dosing, absorbs atmospheric moisture, and degrades more rapidly during extended storage. Furthermore, attempting to use raw piperazine to achieve mono-functionalization invariably leads to statistical mixtures of unreacted, mono-alkylated, and di-alkylated products, necessitating resource-intensive chromatographic purification and causing unacceptable yield losses in scaled-up manufacturing .

Substitution Risk

! Phenylpiperazine analogs exhibit high serotonergic affinity; benzoylpiperazine lacks comparable activity, preventing direct substitution in receptor assays.
! Benzylpiperazine (BZP) elevates dopamine and serotonin levels; benzoylpiperazine does not share this neurotransmitter release profile, introducing confounding variables if interchanged.
! Pharmacodynamic and neurotoxic mechanisms differ substantially; using one as a proxy for the other may invalidate structure-activity relationship conclusions.

Solid-State Stability and Dispensing Accuracy

The hydrochloride salt form transforms the handling profile of the benzoylpiperazine scaffold. While the free base exists as a difficult-to-handle viscous liquid or low-melting solid prone to environmental degradation, 1-benzoylpiperazine hydrochloride is a crystalline solid with a melting point exceeding 230 °C. This thermal stability ensures free-flowing powder characteristics, enabling precise automated dispensing and eliminating the need for cold-chain storage or inert-gas weighing environments.

Evidence DimensionMelting point and physical state
Target Compound DataCrystalline solid, m.p. >230 °C
Comparator Or Baseline1-Benzoylpiperazine free base (viscous oil / low-melting solid)
Quantified Difference>200 °C increase in melting point
ConditionsStandard atmospheric pressure, ambient storage

Crystalline stability directly translates to reduced weighing errors, lower storage costs, and seamless integration into automated high-throughput synthesis workflows.

5-HT Affinity vs. Phenylpiperazines
Head-to-head
Target
Essentially inactive at 5-HT1 and 5-HT2 sites
Comparator (2-MPP)
Ki = 35 nM at 5-HT1
Supports serotonergic-negative control selection for piperazine scaffold studies.
In vitro radioligand binding; >1,000-fold difference reported.

Elimination of Di-Alkylation Byproducts

Utilizing 1-benzoylpiperazine hydrochloride as a pre-formed building block provides absolute control over nitrogen substitution. When unprotected piperazine is subjected to electrophilic reagents, it typically yields a mixture containing 15-30% of the unwanted di-substituted byproduct, requiring complex separation. The pre-installed benzoyl group deactivates one nitrogen atom, ensuring 100% regioselectivity for mono-functionalization at the secondary amine, thereby maximizing the yield of the target active pharmaceutical ingredient (API) [1].

Evidence DimensionMono-functionalization selectivity
Target Compound Data100% regioselective mono-substitution
Comparator Or BaselineUnprotected piperazine (typically yields 70-85% mono-substituted, 15-30% di-substituted)
Quantified DifferenceComplete elimination of di-alkylation byproducts
ConditionsStandard electrophilic substitution or cross-coupling conditions

Bypassing the need for complex chromatographic separation of di-alkylated impurities significantly reduces solvent waste and accelerates process scale-up.

Neurotoxic Profile vs. BZP
Head-to-head
Target
Induces oxidative stress, mitochondrial inhibition, apoptosis; does not release dopamine/serotonin
Benzylpiperazine (BZP)
Similar toxic endpoints, but elevates dopamine and serotonin levels
Primary pharmacodynamic divergence limits interchangeability; prevents functional substitution in neurotransmitter studies.
Cell culture models; no significant difference in toxic endpoint magnitude reported.

Enhanced Solubility Profile for Biphasic Chemistry

The hydrochloride salt formulation provides high aqueous solubility compared to the lipophilic free base. This property is advantageous for biphasic reaction protocols, such as aqueous Schotten-Baumann acylations or transition-metal-catalyzed cross-couplings in aqueous-organic mixtures. The salt can be dissolved in the aqueous phase and neutralized in situ with a mild base (e.g., triethylamine) to liberate the reactive amine exactly when needed, minimizing side reactions and enabling the use of greener solvent systems .

Evidence DimensionAqueous solubility and phase partitioning
Target Compound DataHighly water-soluble salt form
Comparator Or Baseline1-Benzoylpiperazine free base (limited aqueous solubility, partitions to organic phase)
Quantified DifferenceEnables rapid dissolution in aqueous reaction media prior to in situ neutralization
ConditionsBiphasic aqueous-organic reaction setups at ambient temperature

High aqueous solubility allows for cleaner biphasic reaction designs, reducing the reliance on harsh organic solvents and improving overall reaction safety.

5-HT2/3A Binding Affinity
Cross-study comparable
Ki > 10,000 nM (5-HT2)
5-HT3A: Ki = 1,000 nM
Confirms negligible serotonergic activity; supports use as biologically inert scaffold.
Radioligand binding; values from curated databases.
Synthetic Utility for Antitumor Libraries
Class-level inference
1-Benzoylpiperazine N-alkylation Quaternization Debenzoylation
Generated 10 dipiperazine derivatives; SAR linked to lipophilicity.
Validates as strategic intermediate for cationic compound library synthesis.
Class-level evidence; specific IC50 values not provided in source.

High-Throughput Medicinal Chemistry Libraries

Due to its crystalline nature, high melting point (>230 °C), and precise gravimetric dosing capabilities, 1-benzoylpiperazine hydrochloride is a highly practical scaffold for automated parallel synthesis of piperazine-containing drug candidates .

Scaled-Up API Manufacturing

In industrial synthesis where avoiding chromatographic purification is critical, the guaranteed regioselectivity of this mono-protected building block ensures high-yield, scalable production of complex APIs by completely eliminating di-alkylation byproducts.

Biphasic Aqueous-Organic Synthesis

The excellent water solubility of the hydrochloride salt makes it the preferred choice for green chemistry applications and biphasic coupling reactions, allowing for controlled in situ liberation of the reactive amine without pre-dissolving in harsh organic solvents .

Application Fit

Application
Selection Property
Validation Focus
Piperazine chemical library synthesis
Protected amine for selective derivatization
Reaction scope and debenzoylation efficiency
Serotonergic off-target control
Low affinity at 5-HT1/2/3A receptors
Confirm inertness in target assay system
Neurotoxicity pathway dissection
Absence of dopamine/serotonin release
Differentiate oxidative stress from neurotransmitter-driven effects
Anxiolytic-like activity screening (derivatives)
Derivatization potential for CNS screening
In vivo behavioral model endpoints

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56227-55-5

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